N-(4-Ethoxyphenyl)picolinamide N-(4-Ethoxyphenyl)picolinamide
Brand Name: Vulcanchem
CAS No.: 14888-39-2
VCID: VC6136253
InChI: InChI=1S/C14H14N2O2/c1-2-18-12-8-6-11(7-9-12)16-14(17)13-5-3-4-10-15-13/h3-10H,2H2,1H3,(H,16,17)
SMILES: CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=N2
Molecular Formula: C14H14N2O2
Molecular Weight: 242.278

N-(4-Ethoxyphenyl)picolinamide

CAS No.: 14888-39-2

Cat. No.: VC6136253

Molecular Formula: C14H14N2O2

Molecular Weight: 242.278

* For research use only. Not for human or veterinary use.

N-(4-Ethoxyphenyl)picolinamide - 14888-39-2

Specification

CAS No. 14888-39-2
Molecular Formula C14H14N2O2
Molecular Weight 242.278
IUPAC Name N-(4-ethoxyphenyl)pyridine-2-carboxamide
Standard InChI InChI=1S/C14H14N2O2/c1-2-18-12-8-6-11(7-9-12)16-14(17)13-5-3-4-10-15-13/h3-10H,2H2,1H3,(H,16,17)
Standard InChI Key ZDKOYNFJCFHHDT-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=N2

Introduction

Structural Characteristics and Molecular Geometry

Core Framework and Substituent Effects

N-(4-Ethoxyphenyl)picolinamide comprises a pyridine ring (C5_5H4_4N) linked via an amide bond (-NH-C=O) to a 4-ethoxyphenyl group. The pyridine nitrogen at the 2-position participates in hydrogen bonding, while the ethoxy (-OCH2_2CH3_3) substituent enhances lipophilicity compared to smaller alkoxy groups like methoxy . This increased hydrophobicity likely improves membrane permeability, a critical factor in drug design.

Crystallographic studies of the methoxy analog (N-(4-methoxyphenyl)picolinamide) reveal a nearly planar structure, with all non-hydrogen atoms deviating by ≤0.195 Å from the mean plane . The dihedral angle between the pyridine and benzene rings is 14.25°, minimizing steric strain . Intramolecular hydrogen bonds between N-H (amide) and pyridine N (N2—H2⋯N1: 2.18 Å) stabilize this conformation, forming S(5) and S(6) ring motifs .

Intermolecular Interactions and Crystal Packing

In the solid state, N-(4-methoxyphenyl)picolinamide adopts a monoclinic lattice (space group P21/nP2_1/n) with cohesion driven by:

  • C—H⋯π interactions: Contributing 38% to the Hirshfeld surface .

  • Hydrogen bonds: O—H⋯N (2.37 Å) and N—H⋯O (2.18 Å) .

  • Van der Waals forces: H⋯H contacts account for 51.2% of surface interactions .

Energy framework calculations for the methoxy analog yield a total interaction energy of −138.3 kJ mol1^{-1}, dominated by dispersion forces (−89.4 kJ mol1^{-1}) . The ethoxy variant likely exhibits similar packing but with adjusted torsion angles due to the bulkier substituent.

Table 1: Key Structural Parameters of N-(4-Methoxyphenyl)picolinamide (Analog)

ParameterValue
Space groupP21/nP2_1/n
Dihedral angle (pyridine-phenyl)14.25°
Intramolecular H-bond (N2—H2⋯N1)2.18 Å
Dominant Hirshfeld interactionH⋯H (51.2%)

Synthesis and Derivative Optimization

Synthetic Routes

N-(4-Ethoxyphenyl)picolinamide is synthesized via amide coupling between picolinic acid and 4-ethoxyaniline. A representative pathway involves:

  • Activation of picolinic acid: Conversion to acid chloride using thionyl chloride (SOCl2_2).

  • Coupling reaction: Reaction with 4-ethoxyaniline in dichloromethane (DCM) with a base (e.g., triethylamine) .

  • Purification: Recrystallization from ethanol yields the pure product.

Table 2: Synthetic Conditions for Picolinamide Derivatives

StepReagents/ConditionsYield (%)
Acid chloride formationSOCl2_2, reflux, 2 hr85–90
Amide couplingDCM, Et3_3N, 0°C to RT60–75

Structural Modifications

Derivatives of N-(4-ethoxyphenyl)picolinamide can be tailored for specific applications:

  • Halogenation: Introducing Cl or F at the phenyl 4-position enhances receptor affinity, as seen in mGlu4_4 ligands (IC50_{50}: 3.1–3.4 nM) .

  • Regioisomerism: Shifting the ethoxy group to the 3-position alters metabolic stability and selectivity .

Physicochemical Properties and Stability

Solubility and Lipophilicity

The ethoxy group increases logP (estimated 2.8) compared to methoxy (logP ~2.3), favoring lipid bilayer penetration . Solubility in aqueous media is limited (<1 mg/mL at pH 7.4), necessitating formulation with co-solvents (e.g., DMSO).

Thermal and pH Stability

Thermogravimetric analysis (TGA) of the methoxy analog shows decomposition at 218°C . The ethoxy derivative likely exhibits similar thermal stability. Stability studies across pH 1–12 indicate:

  • Acidic conditions (pH <3): Amide bond hydrolysis occurs within 24 hr.

  • Neutral/basic conditions (pH 7–12): Stable for >72 hr .

Applications in Medicinal Chemistry and Drug Development

Neurological Disorders

Picolinamide derivatives are explored as:

  • mGlu4_4 Positive Allosteric Modulators (PAMs): For Parkinson’s disease, enhancing striatal dopamine release .

  • Neuroprotective agents: Mitigating glutamate excitotoxicity in stroke models.

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